Famciclovir

Descripción

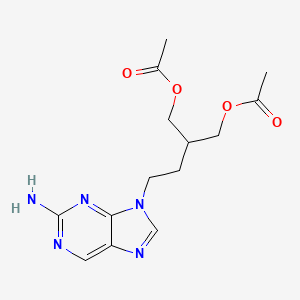

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKWVWZWMLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023038 | |

| Record name | Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White shiny plates from ethyl acetate-hexane | |

CAS No. |

104227-87-4 | |

| Record name | Famciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famciclovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | famciclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102-104 °C, 102 - 104 °C | |

| Record name | Famciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Famciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Famciclovir's Mechanism of Action in Herpesvirus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Famciclovir is a prodrug of the antiviral agent penciclovir, which demonstrates potent and selective activity against various herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and varicella-zoster virus (VZV). Its clinical efficacy is rooted in its efficient oral bioavailability and subsequent conversion to penciclovir, which, in its triphosphorylated form, acts as a selective inhibitor of viral DNA synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anti-herpesvirus activity, detailed quantitative data on its efficacy, and the experimental protocols used to elucidate its mode of action.

The Core Mechanism of Action: A Multi-Step Process

The antiviral effect of this compound is not direct but is mediated through its active metabolite, penciclovir. This process can be delineated into three critical stages: metabolic activation, selective phosphorylation in infected cells, and competitive inhibition of viral DNA polymerase.

Bioactivation: From this compound to Penciclovir

Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism.[1] The initial step involves deacetylation by esterases, primarily in the intestinal wall and liver, to form 6-deoxypenciclovir. Subsequently, this intermediate is oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to yield the active antiviral compound, penciclovir.[2][3] This efficient conversion results in a high oral bioavailability of penciclovir, approximately 77%.[2]

Selective Phosphorylation in Herpesvirus-Infected Cells

The selectivity of penciclovir for herpesvirus-infected cells is a cornerstone of its therapeutic profile. In these infected cells, the viral-encoded enzyme thymidine kinase (TK) recognizes penciclovir as a substrate and catalyzes its initial phosphorylation to penciclovir monophosphate.[1] This step is crucial for trapping the drug within the infected cell. Subsequently, host cell kinases further phosphorylate penciclovir monophosphate to its diphosphate and ultimately to its active triphosphate form, penciclovir triphosphate.[1] In uninfected cells, which lack the viral TK, the initial phosphorylation of penciclovir is negligible, thus sparing healthy cells from the drug's effects.

Inhibition of Viral DNA Polymerase

Penciclovir triphosphate is a potent competitive inhibitor of the viral DNA polymerase.[1] It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes for the active site of the viral DNA polymerase. While penciclovir triphosphate can be incorporated into the growing viral DNA chain, it acts as a non-obligate chain terminator. The presence of a hydroxyl group on the side chain allows for the potential formation of a subsequent phosphodiester bond, albeit inefficiently. The primary mechanism of action is the potent inhibition of the polymerase, which effectively halts viral DNA replication.

Quantitative Data

The efficacy of this compound and its active metabolite, penciclovir, has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Penciclovir

| Virus | Cell Line | IC50 (μg/mL) | Reference |

| HSV-1 | MRC-5 | 0.8 | [4] |

| HSV-2 | MRC-5 | 1.1 | [4] |

| VZV | MRC-5 | 3.1 | [5] |

IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

Table 2: Inhibition of DNA Polymerases by Penciclovir Triphosphate

| Enzyme | Ki (μM) | Reference |

| HSV-1 DNA Polymerase | 8.5 | [6] |

| HSV-2 DNA Polymerase | 5.8 | [6] |

| Cellular DNA Polymerase α | 175 | [6] |

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 3: Intracellular Half-Life of Penciclovir Triphosphate

| Virus | Cell Line | Intracellular Half-Life (hours) | Reference |

| HSV-1 | Cultured Cells | 10 | [7] |

| HSV-2 | Cultured Cells | 20 | [7] |

| VZV | Cultured Cells | 7-9 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and penciclovir.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of penciclovir triphosphate against herpesvirus DNA polymerase.

Methodology:

-

Enzyme Preparation: Partially purified herpes simplex virus DNA polymerase is obtained from infected cell lysates through a series of chromatography steps.

-

Reaction Mixture: A reaction mixture is prepared containing the following components in a suitable buffer (e.g., Tris-HCl with MgCl2 and KCl):

-

Template-primer DNA (e.g., activated calf thymus DNA or a synthetic oligonucleotide template).

-

A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dCTP, dTTP) at a fixed concentration.

-

Radiolabeled [3H]dGTP at varying concentrations.

-

Varying concentrations of penciclovir triphosphate.

-

Purified viral DNA polymerase.

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid) or EDTA. The newly synthesized radiolabeled DNA is then precipitated onto glass fiber filters.

-

Quantification: The filters are washed to remove unincorporated [3H]dGTP, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The rate of DNA synthesis at each substrate and inhibitor concentration is determined. The Ki value is calculated using Lineweaver-Burk or Dixon plots, which graphically represent the competitive nature of the inhibition.

Plaque Reduction Assay

Objective: To determine the in vitro antiviral efficacy (IC50) of penciclovir against herpesviruses.

Methodology:

-

Cell Culture: A confluent monolayer of a susceptible cell line (e.g., Vero or MRC-5 cells) is prepared in 6-well or 12-well plates.[8]

-

Virus Inoculation: The cell monolayer is infected with a known titer of the herpesvirus (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.[9]

-

Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of penciclovir.[9] A virus control (no drug) and a cell control (no virus, no drug) are included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-4 days, allowing for the formation of viral plaques (localized areas of cell death).[9]

-

Staining: The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet, which stains the viable cells.[9]

-

Plaque Counting: The viral plaques appear as clear, unstained areas against a background of stained cells. The number of plaques in each well is counted.

-

IC50 Calculation: The percentage of plaque reduction for each drug concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Determination of Intracellular Half-Life of Penciclovir Triphosphate

Objective: To measure the stability of the active form of penciclovir within infected cells.

Methodology:

-

Cell Infection and Drug Treatment: Confluent monolayers of a suitable cell line are infected with the herpesvirus. After a period of virus replication, the cells are incubated with radiolabeled penciclovir for a defined period to allow for the formation of penciclovir triphosphate.

-

Drug Removal and Cell Harvesting: The medium containing the radiolabeled drug is removed, and the cells are washed extensively to remove any extracellular drug. At various time points after drug removal, the cells are harvested.

-

Intracellular Nucleotide Extraction: The intracellular nucleotides are extracted from the harvested cells using a cold acid solution (e.g., perchloric acid or trichloroacetic acid) or an organic solvent (e.g., acetonitrile).[10][11] The cell debris is pelleted by centrifugation.

-

HPLC Analysis: The supernatant containing the intracellular nucleotides is neutralized and analyzed by high-performance liquid chromatography (HPLC). Anion-exchange or reverse-phase ion-pairing chromatography is typically used to separate the different phosphorylated forms of penciclovir (monophosphate, diphosphate, and triphosphate).

-

Quantification: The amount of radiolabeled penciclovir triphosphate at each time point is quantified using a radioactivity detector connected to the HPLC system.

-

Half-Life Calculation: The intracellular concentration of penciclovir triphosphate is plotted against time on a semi-logarithmic scale. The intracellular half-life is then calculated from the slope of the linear regression line.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic activation and mechanism of action of this compound.

Caption: Workflow for the DNA polymerase inhibition assay.

Caption: Workflow for the plaque reduction assay.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Penciclovir. The Mode of Action of this compound Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 8. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Famciclovir's Antiviral Spectrum Against DNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir. Following oral administration, this compound is rapidly absorbed and converted to penciclovir through first-pass metabolism.[1] Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against several human DNA viruses.[2][3] Its clinical utility is well-established for the treatment of infections caused by certain members of the Herpesviridae family, offering benefits in both immunocompetent and immunocompromised patient populations.[4] This technical guide provides an in-depth overview of the antiviral spectrum of this compound against DNA viruses, its mechanism of action, quantitative antiviral activity, and detailed protocols for key experimental assays.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to the active triphosphate form of penciclovir within virus-infected cells.[5] This multi-step process confers a high degree of selectivity for virally infected cells over uninfected host cells.

-

Prodrug Conversion : After oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is deacetylated and oxidized to form penciclovir.[1]

-

Selective Phosphorylation : Penciclovir readily enters both infected and uninfected cells. However, the crucial initial phosphorylation step is catalyzed with high efficiency by a virus-encoded thymidine kinase (TK), an enzyme present in cells infected with susceptible herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[5][6] This viral TK is significantly more efficient at phosphorylating penciclovir than cellular thymidine kinases, leading to a selective accumulation of penciclovir monophosphate in infected cells.[7]

-

Conversion to Active Triphosphate : Cellular kinases subsequently convert penciclovir monophosphate into its active form, penciclovir triphosphate.[5]

-

Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][8] This inhibition disrupts the synthesis of viral DNA, thereby halting viral replication.[2] Although not an obligate chain terminator, the incorporation of penciclovir monophosphate into the growing DNA chain can significantly impede further elongation.[2] A key feature of penciclovir is the prolonged intracellular half-life of its triphosphate form, which is approximately 10 hours in HSV-1 infected cells, 20 hours in HSV-2 infected cells, and 7-10 hours in VZV-infected cells, contributing to its sustained antiviral effect.[9]

Mechanism of action of this compound.

Antiviral Spectrum Against DNA Viruses

This compound, through its active metabolite penciclovir, demonstrates a focused spectrum of activity primarily against members of the Herpesviridae family. Its efficacy against other DNA viruses is limited.

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

Penciclovir is highly active against both HSV-1 and HSV-2.[10] It is clinically effective in the treatment of orolabial and genital herpes simplex infections.[4] The in vitro activity of penciclovir against clinical isolates of HSV-1 and HSV-2 has been well-documented.

Varicella-Zoster Virus (VZV)

This compound is a well-established treatment for herpes zoster (shingles), which is caused by the reactivation of VZV.[4] The in vitro susceptibility of VZV to penciclovir has been demonstrated in various cell lines.

Epstein-Barr Virus (EBV)

Penciclovir has been shown to inhibit the productive replication cycle of EBV in vitro.[11][12][13] However, its clinical efficacy in treating EBV-associated conditions appears to be limited.

Cytomegalovirus (CMV)

The activity of penciclovir against human CMV is considered to be slight.[9] While some in vitro studies have shown susceptibility, higher concentrations are generally required compared to those needed for HSV and VZV.[14] High-dose this compound has been used for CMV prophylaxis in certain transplant populations, but with mixed results.[14]

Hepatitis B Virus (HBV)

This compound has shown promise in controlling HBV replication.[9] Several studies have demonstrated that this compound treatment can lead to a significant reduction in HBV DNA levels in patients with chronic hepatitis B.[15][16]

Quantitative Antiviral Activity of Penciclovir

The following table summarizes the 50% inhibitory concentration (IC50) values for penciclovir against various DNA viruses, as determined by in vitro assays. IC50 values can vary depending on the viral strain, cell line, and assay method used.

| Virus | Assay Type | Cell Line | IC50 (µg/mL) | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | MRC-5 | 0.29 - 0.8 | [1][10] |

| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | MRC-5 | 1.3 - 2.2 | [10] |

| Varicella-Zoster Virus (VZV) | Plaque Reduction | MRC-5 | 3.34 - 4.0 | [2][17] |

| Epstein-Barr Virus (EBV) | DNA Synthesis Inhibition | P3HR-1/Raji | 2.3 | [11][12] |

| Cytomegalovirus (CMV) | Plaque Reduction | Fibroblast | >10 (generally weak activity) | [9][14] |

Experimental Protocols

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro susceptibility of viruses to antiviral agents. It measures the concentration of a drug required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayers of a susceptible cell line (e.g., MRC-5 or Vero cells for herpesviruses) in 6-well or 12-well plates.[1][6]

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Antiviral agent (penciclovir) stock solution.

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium).

-

Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

Semi-solid overlay medium (e.g., methylcellulose or agarose in culture medium).[6]

-

Fixative solution (e.g., 10% formalin or ice-cold methanol).[6]

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[6]

Procedure:

-

Cell Seeding: Seed the appropriate cell line into multi-well plates to achieve a confluent monolayer on the day of infection.[1]

-

Drug Dilution: Prepare serial dilutions of penciclovir in cell culture medium. The concentration range should bracket the expected IC50 value.

-

Virus Preparation: Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).

-

Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with the prepared virus dilution. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.[6]

-

Drug Addition and Overlay: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of penciclovir to the respective wells. For the virus control wells, add medium without the drug. Overlay all wells with the semi-solid medium to restrict viral spread to adjacent cells.[6]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days for herpesviruses).

-

Fixation and Staining: Aspirate the overlay medium. Fix the cell monolayers with the fixative solution. After fixation, stain the cells with the crystal violet solution.[6]

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

-

IC50 Determination: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Experimental workflow for a Plaque Reduction Assay.

Quantitative PCR (qPCR) Assay

qPCR is a sensitive method to quantify the amount of viral DNA in a sample, allowing for the assessment of an antiviral agent's ability to inhibit viral replication.

Materials:

-

Infected cell cultures treated with various concentrations of the antiviral agent.

-

DNA extraction kit.

-

Primers and probe specific to a conserved region of the viral genome.

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

-

qPCR instrument.

-

Standard curve material (e.g., a plasmid containing the target viral DNA sequence at known concentrations).

Procedure:

-

Sample Preparation: Treat virus-infected cell cultures with serial dilutions of penciclovir for a specified duration. Include untreated infected cells as a positive control and uninfected cells as a negative control.

-

DNA Extraction: Extract total DNA from the cell lysates of each treatment group using a commercial DNA extraction kit according to the manufacturer's instructions.[18]

-

Standard Curve Preparation: Prepare serial dilutions of the standard DNA of known copy number to generate a standard curve.[19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, specific forward and reverse primers, the probe, and nuclease-free water.[20]

-

Plate Setup: Add a specific volume of the extracted DNA from each sample and the standard curve dilutions to the qPCR plate wells in triplicate. Include no-template controls (NTC) to check for contamination.

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using an appropriate thermal cycling protocol. The protocol typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[20]

-

Data Analysis: The qPCR instrument will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to quantify the viral DNA copy number in each sample based on its Ct value.[19]

-

EC50 Determination: Calculate the percentage of inhibition of viral DNA replication for each drug concentration compared to the untreated control. Plot the percentage of inhibition against the drug concentration to determine the 50% effective concentration (EC50) value.

Conclusion

This compound, through its active metabolite penciclovir, is a potent and selective inhibitor of several human DNA viruses, most notably Herpes Simplex Virus types 1 and 2 and Varicella-Zoster Virus. Its mechanism of action, involving selective activation in infected cells and prolonged intracellular retention of the active triphosphate form, provides a solid basis for its clinical efficacy. While it also demonstrates activity against Epstein-Barr Virus and Hepatitis B Virus, its utility against Cytomegalovirus is limited. The standardized experimental protocols, such as the plaque reduction assay and quantitative PCR, are essential tools for the continued evaluation of this compound's antiviral spectrum and for the development of novel antiviral therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of antiviral research.

References

- 1. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of penciclovir against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Activity of penciclovir against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plaquing of Herpes Simplex Viruses [jove.com]

- 17. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. med.unc.edu [med.unc.edu]

In Vitro Efficacy of Famciclovir Against Herpes Simplex Virus (HSV-1 & HSV-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of famciclovir, and its active metabolite penciclovir, against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The data and methodologies presented are collated from a range of scientific studies to support research and development in the field of antiviral therapeutics.

Introduction

This compound is an orally bioavailable prodrug of the antiviral agent penciclovir.[1][2][3] Following oral administration, this compound is rapidly absorbed and converted to penciclovir through first-pass metabolism.[4][5] Penciclovir is a guanine analogue that exhibits potent and selective activity against several members of the herpesvirus family, including HSV-1 and HSV-2.[3][6] Its clinical utility is well-established for the treatment of various herpesvirus infections, such as herpes zoster (shingles) and recurrent genital herpes.[3][7] This document focuses on the in vitro data that forms the basis of its antiviral efficacy.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to penciclovir and subsequent phosphorylation within virus-infected cells.[2][8] Uninfected cells do not efficiently phosphorylate penciclovir, which accounts for its selective toxicity towards infected cells.[2][8]

The key steps in the mechanism of action are as follows:

-

Cellular Uptake and Conversion: this compound is absorbed and metabolized to penciclovir.[2]

-

Selective Phosphorylation: In HSV-infected cells, the viral-encoded enzyme thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate.[1][8]

-

Conversion to Active Triphosphate Form: Cellular kinases then further phosphorylate the monophosphate form to the active antiviral compound, penciclovir triphosphate.[1][2]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2][4] This inhibits the synthesis of viral DNA, thereby halting viral replication.[2][9]

Unlike acyclovir, penciclovir triphosphate does not act as an obligate chain terminator.[4] However, it has a significantly longer intracellular half-life compared to acyclovir triphosphate, which contributes to its persistent antiviral effect.[1][6]

Mechanism of this compound activation and action.

Quantitative In Vitro Activity

The in vitro antiviral activity of penciclovir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50). These values can vary depending on the viral strain, the cell line used for the assay, and the specific experimental protocol.

Inhibitory Concentrations (IC50 / EC50)

The following tables summarize the reported in vitro activity of penciclovir against clinical isolates and laboratory strains of HSV-1 and HSV-2.

Table 1: Penciclovir IC50 Values from Plaque Reduction Assays

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| HSV-1 | MRC-5 | 0.4 | [9] |

| HSV-2 | Not Specified | 1.5 | [9] |

| HSV-1 (Clinical Isolates) | Not Specified | 0.5 - 0.8 | [10][11][12] |

| HSV-2 (Clinical Isolates) | Not Specified | 1.3 - 2.2 | [10][11][12] |

| Feline Herpesvirus (FHV-1) | Not Specified | 0.86 | [13] |

Table 2: Comparative EC50 Values of Penciclovir and Acyclovir

| Virus | Assay | Cell Line | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) | Reference |

| HSV-1 (SC16) | Plaque Reduction | MRC-5 | 0.8 | 0.6 | [14] |

| HSV-1 (SC16) | Viral Antigen Inhibition | MRC-5 | 0.6 | 0.7 | [14] |

| HSV-1 (SC16) | 24h Viral DNA Inhibition | MRC-5 | 0.01 | 0.06 | [14] |

Note: this compound itself shows no direct anti-herpetic activity in cell cultures; its efficacy is entirely dependent on its conversion to penciclovir.[15][16]

Intracellular Half-Life of Penciclovir Triphosphate

A key differentiator of penciclovir is the prolonged intracellular half-life of its active triphosphate form compared to that of acyclovir triphosphate. This contributes to a more sustained antiviral effect.

Table 3: Intracellular Half-Life of Active Triphosphate Metabolites

| Virus | Penciclovir-TP Half-Life (hours) | Acyclovir-TP Half-Life (hours) | Reference |

| HSV-1 Infected Cells | 10 | 0.7 - 1 | [1][6][17] |

| HSV-2 Infected Cells | 20 | 1 | [1][6][17] |

| VZV Infected Cells | 7 - 9 | 0.8 | [1][6][17] |

Experimental Protocols

The standard method for determining the in vitro susceptibility of HSV to antiviral agents is the plaque reduction assay (PRA).[18][19]

Plaque Reduction Assay (PRA)

The PRA is considered the gold standard for phenotypic antiviral susceptibility testing.[18][19] It measures the ability of a drug to inhibit the formation of viral plaques in a cell monolayer.

Principle: A confluent monolayer of susceptible cells is infected with a standardized amount of virus in the presence of varying concentrations of the antiviral agent. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified. The drug concentration that reduces the number of plaques by 50% compared to a drug-free control is determined as the IC50.

Generalized Protocol:

-

Cell Culture: Plate susceptible cells (e.g., Vero, MRC-5) in multi-well plates and grow to confluence.[20][21]

-

Virus Dilution: Prepare serial dilutions of the HSV stock.[20]

-

Infection: Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the antiviral drug.[22][23]

-

Incubation: Incubate the plates to allow for virus adsorption and plaque formation.[22]

-

Overlay: After the initial infection period, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) with the corresponding drug concentrations to restrict viral spread to adjacent cells.[22][23]

-

Plaque Visualization: After a suitable incubation period (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[20][22]

-

Data Analysis: The number of plaques at each drug concentration is compared to the control (no drug) to calculate the percentage of inhibition. The IC50 is then determined from the dose-response curve.[24]

Generalized workflow for a Plaque Reduction Assay.

Other Susceptibility Assays

While the PRA is the gold standard, other methods can also be used to assess antiviral activity:

-

Dye Uptake Assays: These assays measure the viability of cells after viral infection and drug treatment.

-

DNA Hybridization Assays: These methods quantify the amount of viral DNA produced in the presence of the antiviral agent.[18]

-

Real-Time PCR-Based Assays (DNA Reduction Assay): These assays measure the reduction in viral DNA concentration in culture lysates after treatment with the antiviral drug.[25]

Resistance

Resistance to this compound/penciclovir can emerge, particularly in immunocompromised patients.[19] The primary mechanism of resistance is mutations in the viral thymidine kinase gene, which prevent the initial phosphorylation of penciclovir.[19][26] Mutations in the viral DNA polymerase gene can also confer resistance, though this is less common.[19] Cross-resistance between acyclovir and penciclovir is common due to their shared dependence on viral TK for activation.[24][26]

Conclusion

This compound, through its active metabolite penciclovir, demonstrates potent and selective in vitro activity against both HSV-1 and HSV-2. The mechanism of action relies on the viral-specific activation of penciclovir and subsequent inhibition of viral DNA synthesis. A key feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form, which contributes to its sustained antiviral effect. Standardized in vitro assays, particularly the plaque reduction assay, are crucial for determining the susceptibility of HSV isolates and for the ongoing surveillance of antiviral resistance. The data presented in this guide underscore the strong scientific foundation for the clinical use of this compound in the management of HSV infections.

References

- 1. This compound | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. brainkart.com [brainkart.com]

- 5. This compound and Penciclovir. The Mode of Action of this compound Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 6. The pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Famvir (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The laboratory diagnosis of herpes simplex virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 21. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Rapid susceptibility testing for herpes simplex virus type 1 using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]

The Impact of Famciclovir on Varicella-Zoster Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally bioavailable prodrug of the antiviral agent penciclovir. It is a cornerstone in the management of infections caused by the varicella-zoster virus (VZV), the etiological agent of chickenpox (varicella) and shingles (herpes zoster). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits VZV replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action

This compound itself is inactive and requires a series of metabolic conversions to exert its antiviral effect. Following oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is deacetylated and oxidized to its active form, penciclovir.[1][2][3]

The selective antiviral activity of penciclovir is dependent on the presence of viral thymidine kinase (TK), an enzyme encoded by VZV.[4][5] In VZV-infected cells, viral TK preferentially phosphorylates penciclovir to penciclovir monophosphate.[4][5] This initial phosphorylation step is critical for the drug's specificity, as cellular kinases in uninfected cells do not efficiently phosphorylate penciclovir. Subsequently, cellular kinases further phosphorylate penciclovir monophosphate to its active triphosphate form, penciclovir triphosphate.[4][5]

Penciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6][7] By binding to the viral DNA polymerase, penciclovir triphosphate effectively halts the elongation of the viral DNA chain, thereby terminating viral replication.[4][5]

Quantitative Analysis of Antiviral Activity

The in vitro efficacy of penciclovir against VZV has been quantified using various assays, primarily the plaque reduction assay (PRA) and measurements of viral DNA polymerase inhibition.

| Parameter | Value | Assay Method | Cell Line | Virus Strain | Reference |

| EC50 | 1.40 µg/mL | Plaque Reduction Assay (PRA) | Not Specified | Not Specified | [4] |

| EC50 | 4.0 µg/mL | Plaque Reduction Assay (PRA) | MRC-5 | Not Specified | [8] |

| EC50 | 3.1 µg/mL | Plaque Reduction Assay (PRA) | Not Specified | Not Specified | [3] |

| IC50 | 0.86 µg/mL (3.4 µM) | Plaque Reduction Assay (PRA) | Crandell Rees Feline Kidney (CRFK) | Feline Herpesvirus-1 (FHV-1) | [9] |

| Ki (Penciclovir-TP vs. HSV-2 DNA Polymerase) | 5.8 µM | Enzyme Inhibition Assay | N/A | Herpes Simplex Virus-2 | [6] |

| Viral Shedding Duration (this compound 500 mg vs. Placebo) | 1 day vs. 2 days (median) | Viral Culture | N/A | Clinical Isolates | [10][11] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant. Note that while some data is for HSV, the mechanism of action is highly similar for VZV.

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for determining the in vitro susceptibility of VZV to antiviral agents.

1. Cell Culture and Virus Inoculation:

-

Human diploid fibroblast cell lines, such as MRC-5, are cultured in 24-well plates to form a confluent monolayer.

-

The culture medium is removed, and the cell monolayers are inoculated with a standardized amount of cell-free VZV (e.g., 50 plaque-forming units per well).

-

The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

2. Antiviral Compound Addition:

-

After viral adsorption, the inoculum is removed.

-

An overlay medium (e.g., containing 0.5% agarose or methylcellulose) with serial dilutions of penciclovir is added to the wells. Control wells receive the overlay medium without the antiviral compound.

3. Incubation and Plaque Visualization:

-

The plates are incubated at 37°C in a humidified CO2 incubator for 3-5 days to allow for plaque formation.

-

After incubation, the cells are fixed with a solution such as 10% formalin.

-

The overlay is removed, and the cell monolayer is stained with a solution like crystal violet to visualize the plaques.

4. Data Analysis:

-

The number of plaques in each well is counted.

-

The EC50 value is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the virus control wells.

Viral DNA Quantification by Real-Time PCR (qPCR)

This method quantifies the amount of viral DNA in a sample, providing a measure of viral load and the efficacy of an antiviral compound in reducing it.

1. Sample Preparation:

-

Samples (e.g., cell culture supernatant, plasma, or tissue) are collected from VZV-infected cultures or patients treated with or without this compound.

-

Viral DNA is extracted from the samples using a commercial DNA extraction kit.

2. qPCR Reaction Setup:

-

A qPCR master mix is prepared containing DNA polymerase, dNTPs, and a fluorescent probe (e.g., TaqMan) specific to a conserved region of the VZV genome (e.g., ORF62).

-

The extracted viral DNA is added to the master mix.

-

A standard curve is prepared using known concentrations of a VZV DNA plasmid to allow for absolute quantification.

3. Amplification and Detection:

-

The qPCR reaction is run in a real-time PCR instrument.

-

The instrument cycles through denaturation, annealing, and extension steps to amplify the target VZV DNA sequence.

-

The fluorescent signal from the probe is measured at each cycle, which is proportional to the amount of amplified DNA.

4. Data Analysis:

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

-

The Ct values of the unknown samples are compared to the standard curve to quantify the initial number of VZV DNA copies.

-

The reduction in viral DNA copy number in treated samples compared to untreated controls indicates the antiviral activity.

Logical Relationship of this compound's Action

The efficacy of this compound is a result of a cascade of events that are highly specific to VZV-infected cells. This selectivity minimizes the impact on uninfected host cells, contributing to the drug's favorable safety profile.

Conclusion

This compound is a highly effective and selective antiviral agent against varicella-zoster virus. Its mechanism of action, which relies on viral-specific enzymatic activation, ensures that its potent inhibitory effects on DNA replication are targeted to infected cells. The quantitative data from in vitro assays consistently demonstrate its ability to suppress VZV replication at clinically achievable concentrations. The detailed experimental protocols provided herein serve as a guide for the continued research and development of antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 3. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-lactancia.org [e-lactancia.org]

- 11. This compound for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative this compound Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Famciclovir's Selectivity for Viral Thymidine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Famciclovir, a prodrug of the antiviral agent penciclovir, exhibits remarkable selectivity for virus-infected cells, a cornerstone of its clinical efficacy and favorable safety profile. This selectivity is primarily orchestrated at the molecular level by the differential enzymatic activity of viral versus human thymidine kinase (TK). This technical guide delineates the molecular mechanisms underpinning this selectivity, presenting quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for researchers in virology and drug development.

Introduction

Herpesvirus infections, caused by Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV), represent a significant global health burden. This compound is a key therapeutic agent in the management of these infections. Its efficacy is rooted in its targeted action, which minimizes effects on uninfected host cells. The molecular basis for this targeting lies in the unique substrate specificity of the viral thymidine kinase, an enzyme crucial for the activation of this compound's active form, penciclovir.

The Activation Pathway: A Tale of Two Kinases

This compound itself is inactive and requires metabolic conversion to penciclovir to exert its antiviral effect.[1] The pivotal step in its selective action is the initial phosphorylation of penciclovir, a reaction catalyzed with profound efficiency by viral thymidine kinase, while being a very poor substrate for the human counterpart.[2]

Systemic Conversion of this compound to Penciclovir

Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the gut wall and liver to form the active antiviral compound, penciclovir. This conversion ensures systemic availability of the active drug.

Selective Monophosphorylation by Viral Thymidine Kinase

Penciclovir readily enters both virus-infected and uninfected host cells. However, the critical first phosphorylation step to form penciclovir monophosphate is almost exclusively catalyzed by the viral thymidine kinase.[3] Human cellular thymidine kinase (hTK) has a very low affinity for penciclovir. This enzymatic disparity leads to a significant accumulation of penciclovir monophosphate primarily within infected cells.

Conversion to the Active Triphosphate Form

Once formed, penciclovir monophosphate is a substrate for host cellular kinases, which further phosphorylate it to penciclovir diphosphate and subsequently to the active antiviral agent, penciclovir triphosphate.

Mechanism of Action: Inhibition of Viral DNA Synthesis

Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, the enzyme responsible for replicating the viral genome. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing DNA chain.[4]

The incorporation of penciclovir monophosphate into the viral DNA chain results in chain termination, effectively halting viral replication.[2] The selectivity at this stage is further enhanced by the higher affinity of penciclovir triphosphate for viral DNA polymerase compared to human DNA polymerases.

Quantitative Data: The Basis of Selectivity

The selectivity of this compound is underscored by the significant differences in the kinetic parameters of its active form, penciclovir and penciclovir triphosphate, for viral versus human enzymes.

Table 1: Kinetic Parameters for Penciclovir Phosphorylation

| Enzyme | Substrate | Ki (µM) | Relative Affinity |

| HSV-1 Thymidine Kinase | Penciclovir | 1.5[5] | High |

| Human Thymidine Kinase | Penciclovir | >1000 (estimated) | Very Low |

Table 2: Inhibitory Activity of Penciclovir Triphosphate against DNA Polymerases

| Enzyme | Inhibitor | Ki (µM) | Natural Substrate |

| HSV-1 DNA Polymerase | Acyclovir Triphosphate | 0.03[6] | dGTP |

| Human DNA Polymerase α | Acyclovir Triphosphate | 0.15[6] | dGTP |

Note: Data for acyclovir triphosphate is presented as a proxy due to its similar mechanism of action and the limited availability of direct comparative data for penciclovir triphosphate against both enzymes in a single study. The lower Ki value for the viral polymerase indicates a higher inhibitory potency.

Table 3: In Vitro Antiviral Activity of Penciclovir

| Virus | Cell Line | IC50 (µg/mL) |

| HSV-1 | MRC-5 | 0.4[7] |

| HSV-2 | MRC-5 | 1.5[7] |

| VZV | MRC-5 | 3.1[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and penciclovir.

Thymidine Kinase Activity Assay (Radioisotope-Based)

Objective: To determine the kinetic parameters (Km and Vmax) of viral and human thymidine kinases for penciclovir.

Principle: This assay measures the rate of phosphorylation of a radiolabeled substrate (e.g., [3H]-penciclovir) by the thymidine kinase enzyme. The phosphorylated product is separated from the unphosphorylated substrate, and the amount of radioactivity incorporated into the product is quantified.

Methodology:

-

Enzyme Preparation: Purified recombinant viral or human thymidine kinase is used.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl2, and dithiothreitol.

-

Substrate: Add varying concentrations of [3H]-penciclovir to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto DEAE-cellulose paper discs.

-

Separation: Wash the DEAE-cellulose discs extensively with ammonium formate to remove unphosphorylated substrate.

-

Quantification: Measure the radioactivity retained on the discs using a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate Km and Vmax using Michaelis-Menten kinetics and Lineweaver-Burk plots.

References

- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Differential Mutation Patterns in Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus Type 1 Clones Passaged in the Presence of Acyclovir or Penciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

The Pharmacokinetics of Famciclovir: An In-Depth Guide for Animal Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of famciclovir in key animal models used in preclinical research: rats, dogs, and cats. This compound, a prodrug of the antiviral agent penciclovir, is extensively studied for its efficacy against herpesvirus infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) in different species is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.

Introduction

This compound is an orally administered prodrug that is rapidly converted to its active form, penciclovir.[1] Penciclovir exhibits potent antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2] The prodrug formulation enhances the oral bioavailability of penciclovir.[1] This document delves into the pharmacokinetic profiles of this compound and its metabolites in commonly used animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Metabolic Pathway of this compound

Following oral administration, this compound undergoes extensive first-pass metabolism to form penciclovir.[3][4] This biotransformation is a two-step process. The first step involves deacetylation to an intermediate metabolite, 6-deoxy penciclovir (also known as BRL 42359).[3][5] The second and rate-limiting step is the oxidation of BRL 42359 at the 6-position of the purine ring to yield penciclovir.[5] This oxidation is primarily catalyzed by the enzyme aldehyde oxidase, which is predominantly found in the liver.[1][5] In humans, this compound is so rapidly and completely metabolized that it is often undetectable in plasma.[6]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of aldehyde oxidase in the in vitro conversion of this compound to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Activation Pathway of Famciclovir to Penciclovir

Introduction

This compound is a highly effective oral prodrug used in the management of herpesvirus infections, including herpes zoster (shingles) and herpes simplex virus (HSV) types 1 and 2.[1][2][3][4] Its therapeutic efficacy lies in its conversion to the active antiviral agent, penciclovir.[1][5][6][7] The prodrug formulation overcomes the poor oral bioavailability of penciclovir, ensuring therapeutically effective concentrations are achieved systemically.[8][9] This document provides a detailed technical overview of the multi-step activation pathway of this compound, from oral administration to the intracellular formation of the active penciclovir triphosphate, intended for professionals in the fields of virology, pharmacology, and drug development.

Systemic Conversion of this compound to Penciclovir

Following oral administration, this compound undergoes rapid and extensive first-pass metabolism to be converted into penciclovir.[6][9][10] This systemic conversion is a two-step process involving de-acetylation and oxidation. The overall bioavailability of penciclovir from oral this compound is approximately 77%.[9][11][12][13]

Step 1: De-acetylation to 6-deoxypenciclovir (BRL 42359)

This compound, the diacetyl 6-deoxy analog of penciclovir, is first hydrolyzed by esterases, primarily in the intestine and liver.[5][14] This reaction removes the two acetyl groups, yielding an intermediate metabolite known as 6-deoxypenciclovir (BRL 42359).[15][16] This initial step is efficient, and very little to no unchanged this compound is detected in plasma or urine.[9][10][15]

Step 2: Oxidation to Penciclovir

The intermediate, 6-deoxypenciclovir, is then oxidized at the 6-position of the purine ring to form penciclovir.[14] This critical oxidation step occurs rapidly in the human liver cytosol and is catalyzed by aldehyde oxidase .[17][18] Studies using specific enzyme inhibitors have confirmed that aldehyde oxidase, not xanthine oxidase, is the primary enzyme responsible for this conversion in humans.[17][18]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a review of its use in herpes zoster and genital and orolabial herpes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. UpToDate 2018 [doctorabad.com]

- 7. physicianfamilypharmacy.com [physicianfamilypharmacy.com]

- 8. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. e-lactancia.org [e-lactancia.org]

- 13. This compound: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic and pharmacokinetic studies following oral administration of14C-famciclovir to healthy subjects | Scilit [scilit.com]

- 17. Role of aldehyde oxidase in the in vitro conversion of this compound to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro oxidation of this compound and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Persistence of Penciclovir-Triphosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular half-life of penciclovir-triphosphate, the active antiviral form of the prodrug famciclovir. A prolonged intracellular half-life is a critical pharmacokinetic parameter that contributes significantly to the potent and sustained antiviral activity of penciclovir against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] This document details the quantitative data on its intracellular stability, outlines the experimental methodologies for its determination, and visualizes the metabolic pathway leading to its formation and action.

Executive Summary

Penciclovir, an acyclic guanine analogue, requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect.[3] This process is initiated by viral thymidine kinase (TK), ensuring selective activation in infected cells, and completed by host cellular kinases.[4][5] The resulting penciclovir-triphosphate is a potent inhibitor of viral DNA polymerase.[3][4] A key feature distinguishing penciclovir from other nucleoside analogues like acyclovir is the remarkable stability of its triphosphate metabolite within infected cells.[4][5] This extended intracellular presence allows for prolonged inhibition of viral replication even after the extracellular drug has been cleared.[1][6]

Quantitative Data: Intracellular Half-life of Penciclovir-Triphosphate

The intracellular half-life of penciclovir-triphosphate varies depending on the infecting virus and the host cell line. The following table summarizes the available quantitative data from in vitro studies.

| Virus | Cell Line | Intracellular Half-life (hours) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | - | 10 | [1][2] |

| Herpes Simplex Virus Type 2 (HSV-2) | MRC-5 | 20 | [2][7] |

| Varicella-Zoster Virus (VZV) | MRC-5 | 7-14 | [1][7] |

| Varicella-Zoster Virus (VZV) | - | 9.1 | [8] |

Note: Some studies report a range for the half-life or do not specify the cell line used.

Metabolic Activation and Mechanism of Action

The conversion of penciclovir to its active triphosphate form is a critical determinant of its antiviral activity and selectivity. The following diagram illustrates this pathway and the subsequent inhibition of viral DNA synthesis.

Experimental Protocols

The determination of the intracellular half-life of penciclovir-triphosphate is a multi-step process involving cell culture, drug treatment, nucleotide extraction, and analysis by high-performance liquid chromatography (HPLC).

Cell Culture and Virus Infection

-

Cell Lines: A suitable host cell line susceptible to the virus of interest is chosen, such as MRC-5 (human embryonic lung fibroblasts).

-

Cell Seeding: Cells are seeded into multi-well plates or culture flasks and grown to confluence.

-

Virus Inoculation: The confluent cell monolayers are infected with the specific herpes virus (HSV-1, HSV-2, or VZV) at a defined multiplicity of infection (MOI).

Drug Incubation and Removal

-

Drug Treatment: Following viral adsorption, the infected cells are incubated with medium containing penciclovir (often radiolabeled for easier detection) for a specified period to allow for uptake and phosphorylation.

-

Drug Removal: After the incubation period, the drug-containing medium is removed, and the cell monolayers are washed extensively with pre-warmed, drug-free medium or phosphate-buffered saline (PBS) to eliminate any extracellular drug.

Intracellular Nucleotide Extraction

-

Cell Lysis: At various time points after drug removal, the cells are harvested. A cold extraction solution, such as 60% methanol or a perchloric acid solution, is added to the cells to lyse them and halt enzymatic activity.

-

Collection: The cell lysate, containing the intracellular nucleotides, is scraped and collected.

-

Sample Preparation: The extract is centrifuged to pellet cell debris. If an acidic extraction method is used, the supernatant is neutralized. The sample may then be lyophilized or evaporated to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Reconstitution: The dried sample is reconstituted in the HPLC mobile phase.

-

Separation: The penciclovir and its phosphorylated forms (mono-, di-, and triphosphate) are separated from other cellular nucleotides using a strong anion-exchange (SAX) HPLC column. A gradient elution with a phosphate buffer of increasing ionic strength is typically employed.

-

Detection: The separated compounds are detected by UV absorbance at an appropriate wavelength (e.g., 254 nm) or by scintillation counting if a radiolabeled drug was used.

-

Quantification: The amount of penciclovir-triphosphate at each time point is quantified by comparing the peak area to that of known standards.

Half-life Calculation

-

Data Plotting: The concentration of penciclovir-triphosphate is plotted against time.

-

Modeling: The data is fitted to a first-order exponential decay model to calculate the intracellular half-life (t½).

The following diagram illustrates the general workflow for determining the intracellular half-life of penciclovir-triphosphate.

Conclusion

The prolonged intracellular half-life of penciclovir-triphosphate is a defining characteristic that underpins its clinical efficacy. This stability ensures sustained inhibition of viral DNA polymerase, contributing to the potent antiviral activity of penciclovir and its prodrug, this compound.[1][4] The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other antiviral compounds, aiding in the development of next-generation therapeutic agents.

References

- 1. The pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penciclovir - Wikipedia [en.wikipedia.org]

- 6. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Famciclovir Resistance Mechanisms in Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famciclovir is an orally bioavailable prodrug of penciclovir, a guanosine analogue antiviral agent effective against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2).[1][2] It is a cornerstone in the management of herpetic infections. However, the emergence of drug-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound resistance in HSV, methodologies for its characterization, and quantitative data on the impact of specific viral mutations.

Mechanism of Action of this compound

Upon oral administration, this compound is rapidly absorbed and metabolized to its active form, penciclovir. The antiviral activity of penciclovir is dependent on its selective phosphorylation by viral thymidine kinase (TK) within HSV-infected cells.[3][5] This initial phosphorylation is the rate-limiting step and ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells. Cellular enzymes then further phosphorylate penciclovir monophosphate to its active triphosphate form. Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] Its incorporation into the growing viral DNA chain leads to chain termination and cessation of viral replication.[5]

Figure 1: Mechanism of action of this compound.

Core Mechanisms of this compound Resistance